molecular formula C12H17N3O2 B1343153 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine CAS No. 16154-61-3

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine

Cat. No.: B1343153
CAS No.: 16154-61-3
M. Wt: 235.28 g/mol
InChI Key: YVVZWEJZESFFDB-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine derivatives, including 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, are of great significance in the rational design of drugs due to their versatile therapeutic uses. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These derivatives are found in various well-known drugs with a wide range of therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Role in Therapeutic Development

Piperazine derivatives play a crucial role in the development of novel therapeutic agents. They serve as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents relieving pain and useful in imaging applications. The flexibility of the piperazine building block allows for the discovery of drug-like elements with significant impacts on pharmacokinetic and pharmacodynamic factors (A. Rathi et al., 2016).

Contribution to Antipsychotic Agents

Arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute pharmacophoric groups exemplified in several antipsychotic agents. The arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, highlighting the importance of piperazine and its derivatives in enhancing the efficacy of antipsychotic medications (D. Sikazwe et al., 2009).

Antidepressant Development

The presence of the piperazine moiety is a commonality among many marketed antidepressants, underscoring its significant role in the pharmacokinetic profile conducive to CNS activity. This trait makes piperazine and its derivatives critical in the rational design and development of new antidepressant compounds, offering insights into the structural features and optimizations required to enhance their efficacy and potency (R. Kumar et al., 2021).

Safety and Hazards

1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers Relevant papers related to this compound can be found on Sigma-Aldrich . These papers may provide further insights into the properties and applications of this compound.

Mechanism of Action

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the preparation of diaminopyrimidines as reversible and irreversible inhibitors of mutant egfr tyrosine kinases for treatment of non-small-cell lung cancer . This suggests that 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine may potentially affect similar pathways, but this requires further investigation.

Properties

IUPAC Name

1-methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZWEJZESFFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593787
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-61-3
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (2.5 g, 16 mmol), N-methylpiperazine (2 mL, 18 mmol) and potassium carbonate (2.7 g, 19 mmol) in DMSO (7 mL) was stirred and heated at 100° C. for 2 hours. The reaction mixture was cooled to ambient temperature and then diluted with ethyl acetate (100 mL), washed with water (3×30 mL), brine, dried (MgSO4) and concentrated in vacuo. The resultant crude product was purified by flash chromatography on SiO2 eluting with dichloromethane—40% methanol/dichloromethane (gradient) to afford the desired title compound as a yellow solid, 3.67 g, 97%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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